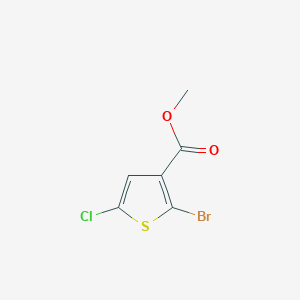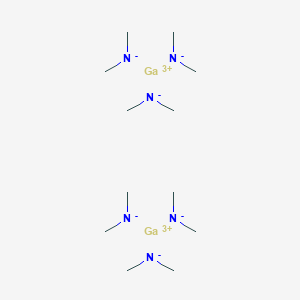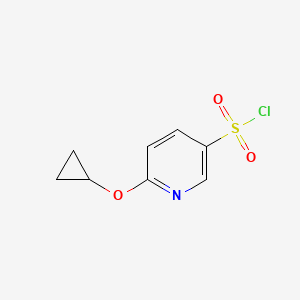![molecular formula C11H7ClN2O B13130944 6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
6-Chloro-[3,3'-bipyridine]-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a chloro substituent at the 6-position and an aldehyde group at the 5-position of the bipyridine framework makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3,3’-bipyridine as the starting material.
Formylation Reaction: The aldehyde group is introduced at the 5-position through a formylation reaction.
Industrial Production Methods
Industrial production methods for 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-[3,3’-bipyridine]-5-carboxylic acid.
Reduction: 6-Chloro-[3,3’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: It serves as a ligand in the study of metal-protein interactions and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-[3,3’-bipyridine]-5-carbaldehyde depends on its application:
As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can modulate the activity of metal-dependent enzymes.
As a Therapeutic Agent: It interacts with biological targets such as proteins and DNA, leading to the inhibition of cellular processes essential for the survival of pathogens or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-[3,3’-bipyridine]-5-carbaldehyde: Similar structure with a bromo substituent instead of chloro.
6-Chloro-[3,3’-bipyridine]-5-methanol: Similar structure with a methanol group instead of an aldehyde.
Uniqueness
6-Chloro-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct reactivity and coordination properties. This makes it a versatile compound for various research applications, particularly in the synthesis of coordination complexes and the study of metal-ligand interactions .
Propriétés
Formule moléculaire |
C11H7ClN2O |
|---|---|
Poids moléculaire |
218.64 g/mol |
Nom IUPAC |
2-chloro-5-pyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-7H |
Clé InChI |
KOSHJKQGJMUBIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


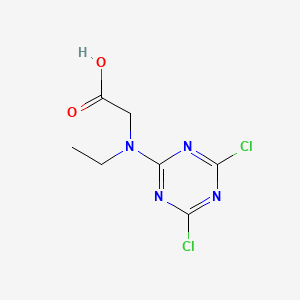




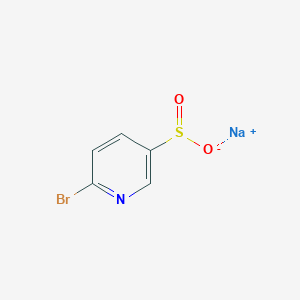
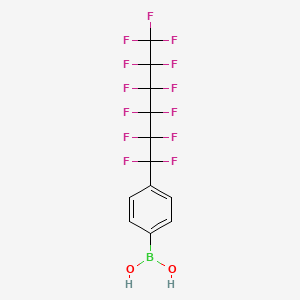
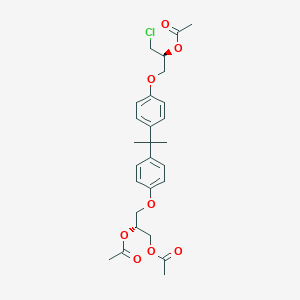
![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)
